
2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione
Vue d'ensemble
Description
2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione, also known as Menadione, is a vitamin K analog that has gained significant attention in the scientific community due to its potential therapeutic applications. Menadione is synthesized through a multistep process, and its mechanism of action involves the production of reactive oxygen species that can induce cell death.
Mécanisme D'action
The mechanism of action of 2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione involves the production of reactive oxygen species (ROS) that can induce cell death. This compound is metabolized in the liver to form this compound hydroquinone, which can undergo redox cycling to produce ROS. The ROS produced can cause oxidative damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, enhance the immune response, and exhibit antimicrobial and antifungal properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione is that it can be easily synthesized in a laboratory setting. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is that it can produce ROS, which can be toxic to cells. Care must be taken when using this compound in lab experiments to avoid potential toxicity.
Orientations Futures
There are several future directions for 2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione research. One direction is to investigate its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another direction is to investigate its potential as an immunotherapy. This compound has been shown to enhance the immune response, and further research is needed to determine its effectiveness in treating immune-related disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a vitamin K analog that has gained significant attention in the scientific community due to its potential therapeutic applications. It can be easily synthesized in a laboratory setting and has been extensively studied for its anticancer, antimicrobial, and antifungal properties. Its mechanism of action involves the production of ROS that can induce cell death. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.
Applications De Recherche Scientifique
2,3-dibutoxy-2,3-dihydroxy-2,3-dihydro-1,4-naphthalenedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to enhance the immune response, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
2,3-dibutoxy-2,3-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-3-5-11-23-17(21)15(19)13-9-7-8-10-14(13)16(20)18(17,22)24-12-6-4-2/h7-10,21-22H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVAOEAUQVSROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



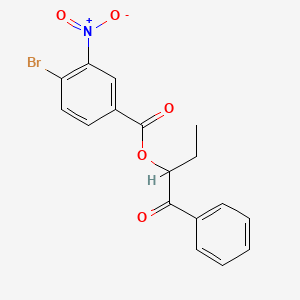
![2-[4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3970826.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)
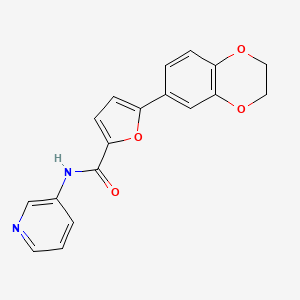
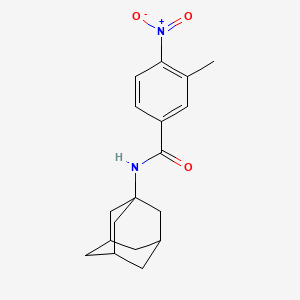
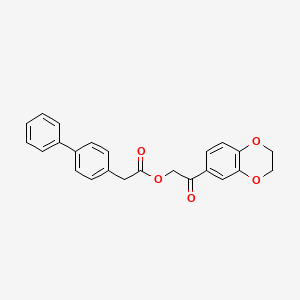
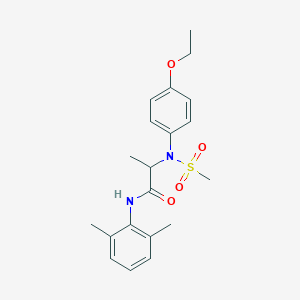
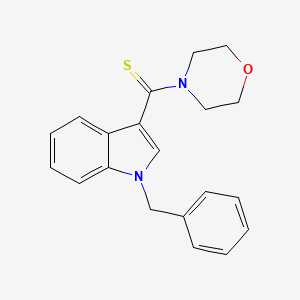

![2-{4-[1-(4-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970909.png)
![4-[4-methyl-5-nitro-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B3970916.png)
![2-[(3-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3970922.png)
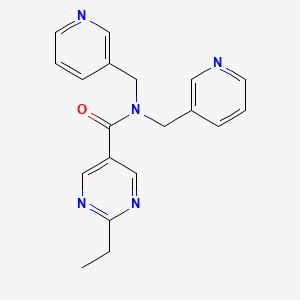
![[(4-(2-fluorophenyl)-5-{[methyl(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B3970927.png)